N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
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Overview
Description
N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide is a complex organic compound that features a furan ring, a thiazolidinone ring, and a benzohydrazide moiety
Scientific Research Applications
N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound has potential as an inhibitor of various enzymes, including phosphoinositide 3-kinase and Rho kinase.
Biological Studies: It can be used to study the effects of enzyme inhibition on cellular processes and signal transduction pathways.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or a similar furan derivative.
Formation of the Benzohydrazide Moiety: This involves the reaction of the intermediate compound with 2-hydroxybenzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups and the furan ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and oxidized furan derivatives.
Reduction: Products may include alcohols, amines, and reduced furan derivatives.
Substitution: Products may include substituted benzohydrazides and thiazolidinones.
Comparison with Similar Compounds
Similar Compounds
- N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
- N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-selenylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Uniqueness
N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and modulate various cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-13-6-2-1-5-12(13)16(24)20-19-15(23)7-8-21-17(25)14(28-18(21)27)10-11-4-3-9-26-11/h1-6,9-10,22H,7-8H2,(H,19,23)(H,20,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWZDDLGBLZGT-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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